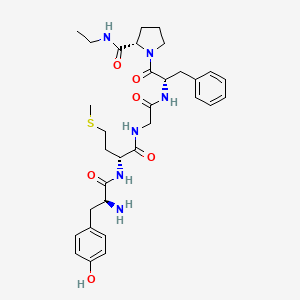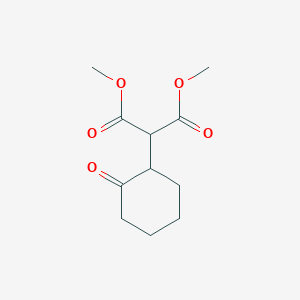
Dimethyl 2-(2-oxocyclohexyl)malonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl 2-(2-oxocyclohexyl)malonate is an organic compound with the molecular formula C11H16O5 It is a derivative of malonic acid and features a cyclohexanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Dimethyl 2-(2-oxocyclohexyl)malonate can be synthesized through the malonic ester synthesis. This involves the deprotonation of dimethyl malonate with a base such as sodium ethoxide, followed by alkylation with 2-bromocyclohexanone. The reaction proceeds via an S_N2 mechanism, forming the desired product after hydrolysis and decarboxylation .
Industrial Production Methods
Industrial production of this compound typically follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield. The reaction conditions are optimized to ensure high productivity and enantioselectivity .
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl 2-(2-oxocyclohexyl)malonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form diketones or carboxylic acids.
Reduction: Reduction reactions can yield alcohols or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the malonate ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Alkyl halides and bases like sodium ethoxide are typical reagents for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield diketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Dimethyl 2-(2-oxocyclohexyl)malonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound is studied for its potential biological activity and as a precursor in the synthesis of bioactive molecules.
Medicine: It is explored for its potential use in drug development, especially in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism of action of dimethyl 2-(2-oxocyclohexyl)malonate involves its reactivity as a nucleophile and electrophile. The compound can form enolates, which are key intermediates in many reactions. These enolates can undergo further transformations, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and conditions used .
Comparación Con Compuestos Similares
Similar Compounds
Dimethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Diethyl malonate: Another ester of malonic acid, often used interchangeably with dimethyl malonate.
Cyclohexanone: The parent ketone of the cyclohexyl moiety in dimethyl 2-(2-oxocyclohexyl)malonate.
Uniqueness
This compound is unique due to the presence of both the malonate ester and the cyclohexanone moiety. This combination allows for a diverse range of chemical reactions and applications, making it a valuable compound in organic synthesis .
Propiedades
Número CAS |
63965-89-9 |
|---|---|
Fórmula molecular |
C11H16O5 |
Peso molecular |
228.24 g/mol |
Nombre IUPAC |
dimethyl 2-(2-oxocyclohexyl)propanedioate |
InChI |
InChI=1S/C11H16O5/c1-15-10(13)9(11(14)16-2)7-5-3-4-6-8(7)12/h7,9H,3-6H2,1-2H3 |
Clave InChI |
MRMJANFFIPGZSN-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C(C1CCCCC1=O)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[(2-Methylpropyl)sulfanyl]-2-nitroaniline](/img/structure/B14483659.png)
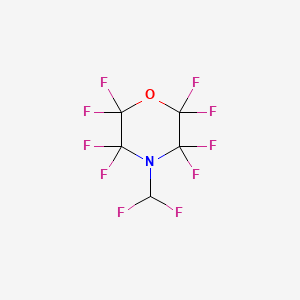
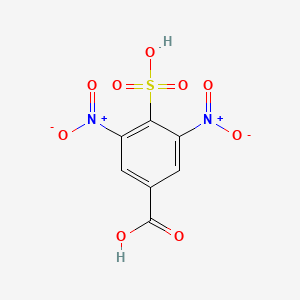
![Carbamic acid, [3-(pentyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14483685.png)
![N-{4-[(Oxiran-2-yl)methoxy]phenyl}morpholine-4-carboxamide](/img/structure/B14483689.png)
![[4-(4-Chlorobenzoyl)-7-methyl-5-methylidene-2,3-dihydro-1,4-diazepin-1-yl]-(4-chlorophenyl)methanone](/img/structure/B14483694.png)

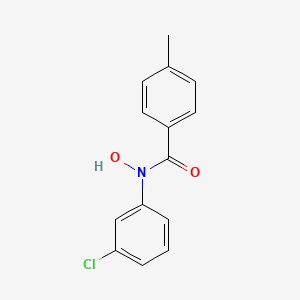
![2-Hydroxy-N-[(phenylcarbamoyl)oxy]benzamide](/img/structure/B14483706.png)
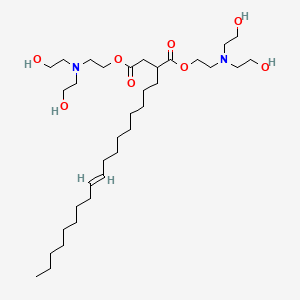
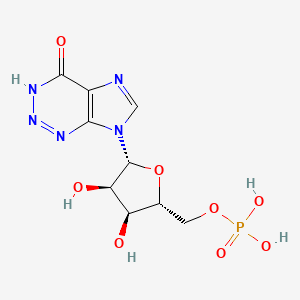
![4-[4-Nitro-2-(trifluoromethyl)anilino]butanoic acid](/img/structure/B14483726.png)
![4-(Bicyclo[1.1.0]butan-2-yl)pyridine](/img/structure/B14483733.png)
